8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]quinoline
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Overview
Description
8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]quinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps, including nucleophilic substitution and etherification reactions. The general synthetic route can be summarized as follows:
Nucleophilic Substitution: The initial step involves the reaction of 2-ethoxyphenol with an appropriate ethylene oxide derivative to form 2-(2-ethoxyphenoxy)ethanol.
Etherification: The intermediate 2-(2-ethoxyphenoxy)ethanol undergoes further etherification with another ethylene oxide derivative to yield 2-[2-(2-ethoxyphenoxy)ethoxy]ethanol.
Quinoline Formation: The final step involves the reaction of 2-[2-(2-ethoxyphenoxy)ethoxy]ethanol with a quinoline derivative under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds with various functional groups.
Scientific Research Applications
8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]quinoline: Similar structure with a methoxy group instead of an ethoxy group.
8-[2-[2-(2-Propoxyphenoxy)ethoxy]ethoxy]quinoline: Similar structure with a propoxy group instead of an ethoxy group.
8-[2-[2-(2-Butoxyphenoxy)ethoxy]ethoxy]quinoline: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness
8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]quinoline is unique due to its specific ethoxyphenoxyethoxyethoxy side chain, which imparts distinct chemical properties and potential applications compared to its analogs. The presence of the ethoxy group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-24-18-9-3-4-10-19(18)25-15-13-23-14-16-26-20-11-5-7-17-8-6-12-22-21(17)20/h3-12H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMSKZQFXGLBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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